molecular formula C16H19NO3 B2844658 6-Hydroxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one CAS No. 903867-85-6

6-Hydroxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one

Cat. No.: B2844658
CAS No.: 903867-85-6
M. Wt: 273.332
InChI Key: DXMLXRMFLUCRTE-UHFFFAOYSA-N
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Description

6-Hydroxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one (coumarin) core substituted with a hydroxy group at position 6 and a 4-methylpiperidin-1-ylmethyl moiety at position 2. Coumarins are widely studied for their anticancer, antimicrobial, and antioxidant activities, with structural modifications significantly influencing their biological efficacy .

Properties

IUPAC Name

6-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-11-4-6-17(7-5-11)10-12-8-16(19)20-15-3-2-13(18)9-14(12)15/h2-3,8-9,11,18H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMLXRMFLUCRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenolic compounds with β-ketoesters in the presence of acid catalysts such as sulfuric acid or Lewis acids . The starting material, 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, is prepared by reacting 1-(2,4-dihydroxyphenyl) ethanone with ethyl acetoacetate in the presence of sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols .

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to specific enzymes and preventing their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the chromen-2-one core and piperidine/piperazine-based substitutions. Key differences in substituent positions, functional groups, and biological activities are highlighted.

Substitution Patterns and Structural Variations

Compound Name Substituents (Position) Key Structural Features Biological Activity (if reported) Reference
6-Hydroxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one - 6-hydroxy (chromenone)
- 4-methylpiperidin-1-ylmethyl (chromenone)
- Piperidine ring with 4-methyl group
- Hydroxy group at position 6
Anticancer (potential)
6-hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one - 6-hydroxy, 7-methyl (chromenone)
- 2-methylpiperidin-1-ylmethyl (chromenone)
- Methyl at chromenone position 7
- 2-methylpiperidine substitution
Not reported
6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one - 6-hydroxy (chromenone)
- 4-methylpiperazin-1-ylmethyl (chromenone)
- Piperazine ring (two nitrogen atoms)
- 4-methyl group
Not reported
6-Chloro-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one - 6-chloro, 7-hydroxy, 4-methyl (chromenone)
- 8-(4-methylpiperidin-1-ylmethyl)
- Chloro and methyl groups on chromenone
- Piperidine substitution at position 8
Screening compound (biological activity uncharacterized)
4-[(4-Benzylpiperidin-1-yl)methyl]-6-methyl-2H-chromen-2-one - 6-methyl (chromenone)
- 4-benzylpiperidin-1-ylmethyl (chromenone)
- Benzyl group on piperidine
- Methyl at chromenone position 6
Not reported
6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one - 6-chloro, 7-methyl (chromenone)
- 4-methylpiperazin-1-ylmethyl (chromenone)
- Piperazine substitution
- Chloro and methyl groups on chromenone
Not reported

Physicochemical Properties

  • Hydroxy vs.
  • Lipophilicity : Benzyl () or prenyloxy () groups enhance lipophilicity, while piperazine () introduces polarity. The target compound’s 4-methylpiperidine substitution balances moderate lipophilicity and solubility.

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